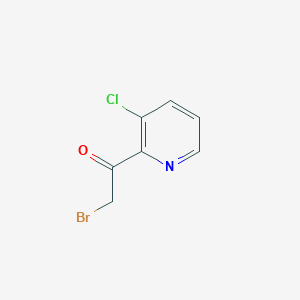
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンは、分子式C7H6Br2ClNO、分子量315.39 g/molの有機化合物です 。この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることで知られています。
製造方法
合成経路と反応条件
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンの合成は、通常、3-クロロピリジンとブロモアセチルブロミドを炭酸カリウムなどの塩基の存在下で反応させることで行われます 。反応は、室温でジクロロメタンなどの有機溶媒中で行われます。その後、再結晶またはカラムクロマトグラフィーなどの標準的な手法を用いて生成物を精製します。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を用いる場合がありますが、より大規模で行われます。 連続フローリアクターや自動化システムを使用することで、製造プロセスの効率性と収率を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine with bromoacetyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
反応の種類
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンは、以下のようなさまざまな種類の化学反応を起こします。
求核置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換することができます。
酸化反応: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。
一般的な試薬と条件
求核置換反応: アジ化ナトリウム、チオシアン酸カリウム、またはメトキシドナトリウムなどの試薬を、エタノールまたはアセトニトリルなどの溶媒中で使用します。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件で使用します。
還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を、テトラヒドロフランまたはエタノールなどの溶媒中で使用します.
生成される主要な生成物
求核置換反応: 置換ピリジンの生成。
酸化反応: カルボン酸またはケトンの生成。
還元反応: アルコールまたはアミンの生成.
科学的研究の応用
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンは、科学研究においていくつかの応用があります。
化学: さまざまな有機化合物や医薬品の合成における中間体として使用されます。
生物学: 酵素阻害やタンパク質-リガンド相互作用の研究に使用されます。
医学: 医薬品開発における潜在的な用途や、生物活性分子のビルディングブロックとして研究されています。
産業: 農薬や特殊化学品の製造に使用されています.
作用機序
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、求電子剤として作用し、タンパク質または酵素の求核部位と反応することができます。 この相互作用は、酵素活性の阻害やタンパク質機能の修飾につながり、さまざまな生化学的経路に影響を与えます .
類似の化合物との比較
類似の化合物
1-(5-ブロモピリジン-2-イル)エタン-1-オン: ピリジン環上の異なる位置に臭素原子を持つ、類似の構造.
2-ブロモ-1-(3-クロロピリジン-4-イル)エタン-1-オン: ピリジン環上の異なる位置に塩素原子を持つ、類似の構造.
1-(4-ブロモ-6-クロロピリジン-3-イル)エタン-1-オン: ピリジン環上の異なる位置に臭素原子と塩素原子の両方を持つ、類似の構造.
独自性
2-ブロモ-1-(3-クロロピリジン-2-イル)エタン-1-オンは、その特定の置換パターンにより、独特の化学反応性と生物活性を発揮するため、独自性があります。 この独自性は、研究と産業における標的となる用途に役立ちます .
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with a bromine atom at a different position on the pyridine ring.
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one: Similar structure but with both bromine and chlorine atoms at different positions on the pyridine ring.
Uniqueness
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
生物活性
2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a halogenated organic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine substituents on a pyridine ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : C₇H₅BrClN
- Molecular Weight : 234.48 g/mol
- CAS Number : 1187785-52-9
- Physical State : Colorless to pale yellow liquid with a pungent odor
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzyme activity and influence various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which alters their function.
- Protein Interaction : It can interact with various proteins, leading to functional modifications that may inhibit or activate cellular processes.
- Cellular Signaling Modulation : By affecting key signaling molecules, such as kinases and transcription factors, it can alter gene expression profiles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound has antimicrobial properties against various pathogens. For example, it has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for therapeutic use in oncology.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of halogenated pyridine derivatives, including this compound, on various cancer cell lines .
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent .
- Mechanistic Insights : Investigations into its mechanism revealed that it could disrupt cellular redox states and influence signaling pathways related to cell survival and proliferation .
Data Table: Biological Activities Summary
特性
IUPAC Name |
2-bromo-1-(3-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZDSACCQKXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














